2-Chloro-1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one
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Overview
Description
2-Chloro-1-(6,6-dimethyl-3-azabicyclo[310]hexan-3-yl)propan-1-one is a synthetic organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The final step involves intramolecular cyclopropanation to produce the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
2-Chloro-1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit viral proteases by binding to the active site, thereby preventing the replication of the virus. The compound’s bicyclic structure allows it to fit into the enzyme’s active site, blocking its function and disrupting the viral life cycle .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A precursor in the synthesis of 2-Chloro-1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one, used in antiviral drug development.
Boceprevir: An antiviral drug that shares structural similarities and is used to treat hepatitis C.
pf-07321332: An oral medication for COVID-19 treatment, also featuring a related bicyclic structure.
Uniqueness
This compound is unique due to its specific chlorine substitution and bicyclic framework, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO/c1-6(11)9(13)12-4-7-8(5-12)10(7,2)3/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRFYJMRURNXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2C(C1)C2(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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